molecular formula C16H15BrO5 B14644446 Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate CAS No. 52802-64-9

Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate

Cat. No.: B14644446
CAS No.: 52802-64-9
M. Wt: 367.19 g/mol
InChI Key: VOYQPRPCNXCSOY-UHFFFAOYSA-N
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Description

Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulene derivatives are known for their interesting electronic properties and have been studied for various applications in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate typically involves the bromination of diethyl 2-hydroxyazulene-1,3-dicarboxylate. The process begins with the preparation of diethyl 2-hydroxyazulene-1,3-dicarboxylate, which is synthesized by reacting sodium with diethyl acetone-1,3-dicarboxylate in absolute ethanol . The bromination is then carried out using reagents such as N-bromosuccinimide (NBS) in a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Scientific Research Applications

Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation, affecting the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromine substitution, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .

Properties

CAS No.

52802-64-9

Molecular Formula

C16H15BrO5

Molecular Weight

367.19 g/mol

IUPAC Name

diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate

InChI

InChI=1S/C16H15BrO5/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,18H,3-4H2,1-2H3

InChI Key

VOYQPRPCNXCSOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)Br

Origin of Product

United States

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